(E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Description

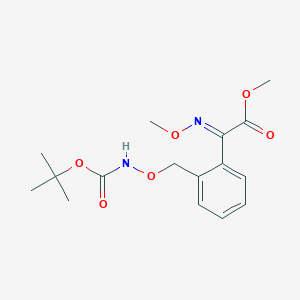

The compound “(E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate” is a structurally complex molecule featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group, a methoxyimino moiety, and a phenyl ring substituted with a methyl acetate backbone. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate. The Boc group enhances stability during synthetic processes, while the methoxyimino and aminooxy functionalities enable reactivity in conjugation or heterocyclic transformations .

Properties

IUPAC Name |

methyl (2E)-2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20)/b17-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHYWHTZUXYXNC-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1/C(=N\OC)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps:

Formation of the Methoxyimino Group: This step involves the reaction of an appropriate aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino derivative.

Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amino group.

Final Coupling: The final step involves coupling the methoxyimino derivative with the protected amino phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyimino group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.

Major Products

Oxidation: Oxo derivatives such as ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Halogenated or azidated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structural features can inhibit histone methyltransferases, which play a crucial role in the regulation of gene expression in cancer cells .

- Case Study : In a thesis focused on small molecule inhibitors of DOT1L (a histone methyltransferase), derivatives of methoxyimino acetates were shown to exhibit promising inhibitory activity against cancer cell lines, indicating potential therapeutic applications .

-

Drug Development :

- The compound's ability to modify biological pathways makes it a candidate for drug development targeting diseases associated with metabolic disorders and inflammation.

- Data Table :

| Compound | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| (E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate | DOT1L | IC50 = 150 µM | |

| Analog A | Keap1-Nrf2 Interaction | IC50 = 100 µM |

Biochemical Research Applications

-

Mechanistic Studies :

- The compound is utilized in mechanistic studies to understand the interactions between small molecules and biological macromolecules, such as proteins involved in signaling pathways.

- Experimental Insights : Fluorescence polarization assays have been employed to study the binding affinities of this compound with target proteins, revealing critical insights into its mechanism of action .

-

Synthesis and Characterization :

- The synthetic routes to obtain this compound have been explored extensively, providing a foundation for further modifications and analog synthesis.

- Synthesis Overview : The synthesis often involves coupling reactions followed by protective group strategies to ensure stability and reactivity during subsequent steps .

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate depends on its specific application. Generally, its functional groups interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyimino group can form hydrogen bonds, while the tert-butoxycarbonyl-protected amino group can be deprotected to reveal a reactive amine.

Comparison with Similar Compounds

Key Structural Features :

- Boc-protected aminooxy group: Provides steric protection and modulates reactivity.

- Methoxyimino group: Stabilizes the E-configuration, critical for biological activity in analogous compounds.

- Phenyl ring with methyl acetate : Offers a planar aromatic system for π-π interactions in drug design.

The following table compares the target compound with structurally and functionally related molecules, emphasizing substituent variations and applications:

Structural and Functional Analysis

Boc-Protected vs. Non-Protected Analogues: The Boc group in the target compound prevents undesired side reactions during peptide coupling, unlike kresoxim-methyl, which lacks protection and is optimized for pesticidal activity . Compared to (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, the Boc-aminooxy group in the target compound increases steric bulk, altering solubility and reactivity in nucleophilic substitutions .

Methoxyimino Configuration: The E-configuration in the target compound and kresoxim-methyl is critical for bioactivity. In contrast, Z-configuration analogues (e.g., MAEM in ) show reduced stability in aqueous media .

Applications: Pharmaceutical intermediates: The Boc-aminooxy group in the target compound enables selective deprotection for cephalosporin synthesis, a feature absent in simpler esters like methyl 2-(4-((Boc)amino)phenyl)acetate .

Biological Activity

(E)-Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate, also known by its CAS number 2459977-70-7, is a complex organic compound that exhibits notable biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C16H22N2O6

- Molecular Weight : 338.36 g/mol

- IUPAC Name : methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

The structural representation can be summarized as follows:

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-cancer Properties : Research suggests that derivatives of similar structures exhibit anti-tumor effects, which may extend to this compound through structural analogs.

Case Studies and Experimental Data

-

Inhibition Studies : A study conducted by Brantley et al. (2004) reported that benzothiazole derivatives similar to this compound showed IC50 values in the micromolar range against certain cancer cell lines, indicating significant anti-cancer potential .

Compound IC50 (µM) Target Compound I (related structure) 780 Urokinase-Type Plasminogen Activator Benzothiazole Derivative Varies Various cancer cell lines - Antimicrobial Testing : Palmer et al. (1971) highlighted the antimicrobial properties of benzothiazole derivatives, suggesting that the methoxyimino group could enhance activity against bacterial strains .

- Synthesis and Characterization : The synthesis of the compound involves a multi-step process including the use of tert-butoxycarbonyl protection strategies, followed by coupling reactions that yield the final product with high purity (95%) as reported by AChemBlock .

Toxicological Profile

While the biological activity is promising, it is crucial to evaluate the safety profile:

- Acute Toxicity : No significant acute toxicity has been reported in preliminary studies; however, detailed toxicological assessments are necessary for comprehensive safety evaluations.

- Irritation Potential : Safety data sheets indicate potential skin and eye irritation, necessitating careful handling during laboratory manipulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.